N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenecarbohydrazide
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Overview
Description
N’-[3-(trifluoromethyl)-2-quinoxalinyl]benzenecarbohydrazide is a chemical compound with the molecular formula C16H11F3N4O. It is known for its unique structure, which includes a quinoxaline ring substituted with a trifluoromethyl group and a benzenecarbohydrazide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[3-(trifluoromethyl)-2-quinoxalinyl]benzenecarbohydrazide typically involves the reaction of 3-(trifluoromethyl)-2-quinoxalinecarboxylic acid with hydrazine derivatives. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the carbohydrazide linkage .
Industrial Production Methods
Industrial production of N’-[3-(trifluoromethyl)-2-quinoxalinyl]benzenecarbohydrazide may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N’-[3-(trifluoromethyl)-2-quinoxalinyl]benzenecarbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoxaline N-oxides.
Reduction: Reduction reactions can yield hydrazine derivatives with altered electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Major Products Formed
The major products formed from these reactions include quinoxaline N-oxides, hydrazine derivatives, and substituted quinoxalines with diverse functional groups .
Scientific Research Applications
N’-[3-(trifluoromethyl)-2-quinoxalinyl]benzenecarbohydrazide has a wide range of applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique pharmacophore, which may interact with various biological targets.
Material Science: The compound is used in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N’-[3-(trifluoromethyl)-2-quinoxalinyl]benzenecarbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The quinoxaline ring can engage in π-π stacking interactions with aromatic residues in proteins, while the carbohydrazide moiety can form hydrogen bonds with active site residues.
Comparison with Similar Compounds
Similar Compounds
- N’-methyl-N’-[3-(trifluoromethyl)-2-quinoxalinyl]benzenecarbohydrazide
- 4-methyl-N’-[3-(trifluoromethyl)-2-quinoxalinyl]benzenecarbohydrazide
- 2-methyl-N-(5-methyl-1,3,4-oxadiazol-2-yl)-3-(methylsulfonyl)-4-(trifluoromethyl)benzamide
Uniqueness
N’-[3-(trifluoromethyl)-2-quinoxalinyl]benzenecarbohydrazide stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. The presence of the trifluoromethyl group significantly influences its chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N'-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N4O/c17-16(18,19)13-14(21-12-9-5-4-8-11(12)20-13)22-23-15(24)10-6-2-1-3-7-10/h1-9H,(H,21,22)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVDUOVDGJRJMTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NNC2=NC3=CC=CC=C3N=C2C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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